3-[(3,5-Dimethylphenyl)amino]propanenitrile
Overview
Description
3-[(3,5-Dimethylphenyl)amino]propanenitrile is an organic compound with the molecular formula C11H14N2. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to a 3,5-dimethylphenyl group through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile typically involves the reaction of 3,5-dimethylaniline with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,5-Dimethylaniline} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) to facilitate the nucleophilic addition of the amine group to the nitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion to 3-[(3,5-Dimethylphenyl)amino]propanamine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dimethylphenyl)amino]propanamine
- 3-[(3,5-Dimethylphenyl)amino]propanoic acid
- 3-[(3,5-Dimethylphenyl)amino]propanol
Uniqueness
3-[(3,5-Dimethylphenyl)amino]propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Compared to its analogs, such as 3-[(3,5-Dimethylphenyl)amino]propanamine, the nitrile group offers additional synthetic versatility and potential for forming hydrogen bonds, making it valuable in both chemical synthesis and biological research .
Properties
IUPAC Name |
3-(3,5-dimethylanilino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDRTJKHFRBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957441 | |
Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-62-5 | |
Record name | MLS000756292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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